molecular formula C13H11ClF3N3O B3139169 N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline CAS No. 477531-82-1

N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline

Cat. No.: B3139169
CAS No.: 477531-82-1
M. Wt: 317.69 g/mol
InChI Key: CBIVVRMFZKFRHC-UHFFFAOYSA-N
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Description

“N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline” is a Schiff base derivative featuring a pyrazole core substituted with chloro, methyl, and trifluoromethyl groups, conjugated to a 4-methoxyaniline moiety via an imine (C=N) linkage. Such compounds are often studied for their applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., ligand design for metal coordination) due to their tunable electronic profiles .

Properties

IUPAC Name

1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O/c1-20-12(14)10(11(19-20)13(15,16)17)7-18-8-3-5-9(21-2)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIVVRMFZKFRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NC2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123100
Record name N-[[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene]-4-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477531-82-1
Record name N-[[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene]-4-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477531-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene]-4-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C12H8ClF3N3C_{12}H_{8}ClF_{3}N_{3} and a molecular weight of 322.12 g/mol. The presence of the trifluoromethyl group and the pyrazole ring contributes to its unique chemical reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the condensation of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde with 4-methoxyaniline. The reaction conditions often include solvents such as ethanol or methanol, and the product can be purified through recrystallization.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro tests demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines. The IC50 values for several tested lines are summarized in Table 1:

Cell Line IC50 (µM)
Panc-10.051
BxPC-30.066
WI38 (normal fibroblast)0.36

These results indicate that this compound has a higher selectivity for cancer cells compared to normal cells, suggesting a potential therapeutic window for its application in cancer treatment.

The proposed mechanism of action involves DNA intercalation, which disrupts the replication process in cancer cells. This interference with DNA function can lead to apoptosis in malignant cells while sparing normal cells to some extent.

Case Studies

A notable case study involved testing the compound against pancreatic cancer cell lines, where it showed enhanced efficacy compared to standard chemotherapeutics. The study utilized various concentrations and exposure times to assess cell viability and proliferation rates, confirming the compound's promising role as a novel anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other pyrazole-based Schiff bases. For instance, (E)-N-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)hydroxylamine (CAS: 321998-39-4, C₁₇H₁₄BrN₃OS) replaces the chloro and trifluoromethyl groups with a bromophenylsulfanyl moiety and a hydroxylamine substituent . Key differences include:

Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the bromophenylsulfanyl group in the analogue.

Molecular Weight and Polarity :

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound C₁₄H₁₁ClF₃N₃O ~345.7* Cl, CF₃, 4-OCH₃
(E)-N-({5-[(4-bromophenyl)sulfanyl]-...} C₁₇H₁₄BrN₃OS 388.28 Br, S-linked aryl, hydroxylamine

*Calculated based on substituent contributions.

Synthetic and Crystallographic Insights :

  • Structural determination of such compounds often employs crystallographic tools like SHELXL (for refinement) and ORTEP-III (for graphical representation) . For example, SHELX software has been pivotal in resolving the E-configuration of the imine bond in related Schiff bases, ensuring accurate stereochemical assignments .

Research Findings and Limitations

  • Computational Studies : Density Functional Theory (DFT) analyses of similar pyrazole derivatives suggest that electron-withdrawing groups (e.g., CF₃, Cl) lower the HOMO-LUMO gap, increasing electrophilicity .
  • Most studies focus on structural characterization rather than functional applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline
Reactant of Route 2
Reactant of Route 2
N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline

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